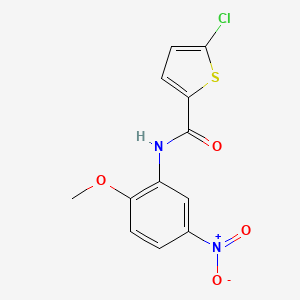

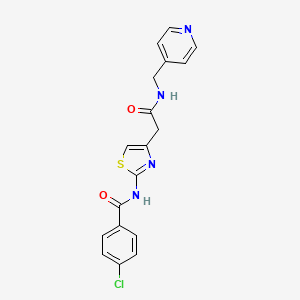

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

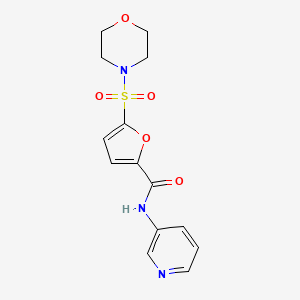

“5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H9ClN2O4S . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and mass spectroscopy . Density Functional Theory (DFT) can be used to study the molecular and electronic properties of the synthesized products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation reactions . These reactions are carried out in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.73, XLogP3 of 3.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 267.0120774, Monoisotopic Mass of 267.0120774, and Topological Polar Surface Area of 66.6 .Scientific Research Applications

Synthesis and Chemical Transformations

- Substituted benzo[b]thiophenes, like those related to 5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide, have been synthesized by acid-catalyzed cyclization. This method is noted for its efficiency compared to previous procedures, offering advantages in terms of lower temperatures and limited use of polyphosphoric acid (Pié & Marnett, 1988).

- The compound has been utilized in the synthesis of various novel derivatives. For example, methoxy-5-nitrobenzaldehyde, a structurally similar compound, undergoes Knoevenagel reaction with malonic acid to yield various benzo[b]thiophene derivatives (Havaldar, Bhise & Burudkar, 2004).

Potential Biological Applications

- A structurally related molecule, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, was synthesized as part of research targeting novel molecules for potential anti-inflammatory agents (Moloney, 2000).

- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, structurally related to the queried compound, have been designed and synthesized for their antitubercular activity. These derivatives showed promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Antimicrobial and Antioxidant Properties

- Derivatives of thiophene, closely related to the compound , have been synthesized and tested for their antibacterial activity, indicating potential applications in antimicrobial research (Shvedov et al., 1973).

- Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, structurally similar, were synthesized and identified as potent antioxidants. This suggests potential applications in fields requiring antioxidant properties (Tumosienė et al., 2019).

Corrosion Inhibition

- Methoxy-substituted phenylthienyl benzamidines, similar in structure, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid, showing notable efficiency (Fouda et al., 2020).

Future Directions

The future directions for the study of “5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide” could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action. It could also involve the design of medications with fewer adverse effects and more desirable small-molecular drug characteristics .

Properties

IUPAC Name |

5-chloro-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKJAKZNYWBRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)

![Spiro[3.3]heptan-3-ylmethanamine;hydrochloride](/img/structure/B2638431.png)

![2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2638435.png)

![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)

![2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2638440.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide](/img/structure/B2638442.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)